molecular formula C24H22N2O4 B2952372 2-cyclohexyl-8-methoxy-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896851-24-4

2-cyclohexyl-8-methoxy-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2952372
CAS No.: 896851-24-4
M. Wt: 402.45
InChI Key: AFOGRLRMONQURX-UHFFFAOYSA-N
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Description

2-cyclohexyl-8-methoxy-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a synthetic small molecule based on the chromeno[2,3-d]pyrimidine scaffold, a fused heterocyclic system of significant interest in medicinal chemistry . This compound features a chromene ring fused with a pyrimidinedione core, substituted with methoxy, phenyl, and cyclohexyl functional groups that influence its physicochemical properties and biological interactions. The chromeno[2,3-d]pyrimidine structure is a key precursor in pharmaceutical research due to its broad synthetic applicability and bioavailability . Compounds within this structural class have demonstrated a wide spectrum of pharmacological activities in research settings, including potent antitumor, antimicrobial, and antioxidant effects . Notably, the chromeno[2,3-d]pyrimidine and related pyrido[2,3-d]pyrimidine scaffolds are actively investigated as kinase inhibitors . Some analogs have shown promising activity as selective inhibitors of mutant epidermal growth factor receptor (EGFR) kinases, which are important targets in non-small cell lung cancer (NSCLC) research . The specific substitution pattern on this compound, particularly the 2-cyclohexyl and 8-methoxy groups, is designed to modulate selectivity and binding affinity towards such enzymatic targets. The mechanism of action for research compounds in this class often involves targeted protein inhibition, with some analogs acting through irreversible covalent binding to cysteine residues in the active site of kinases . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the suitability of this compound for their specific experimental objectives.

Properties

IUPAC Name

2-cyclohexyl-8-methoxy-3-phenylchromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4/c1-29-17-12-13-18-19(14-17)30-23-20(21(18)27)24(28)26(16-10-6-3-7-11-16)22(25-23)15-8-4-2-5-9-15/h3,6-7,10-15H,2,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFOGRLRMONQURX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C3=C(O2)N=C(N(C3=O)C4=CC=CC=C4)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclohexyl-8-methoxy-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multiple steps, starting with the formation of the chromeno[2,3-d]pyrimidine core. One common approach is the condensation of a suitable phenyl derivative with a cyclohexyl-substituted pyrimidinedione under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of catalysts, such as palladium or platinum, can enhance the reaction rates and yields. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has shown significant potential in various scientific research fields:

  • Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.

  • Biology: Its biological activity has been explored in studies related to enzyme inhibition and receptor binding.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-cyclohexyl-8-methoxy-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The chromeno-pyrimidine-dione class exhibits structural diversity due to variable substituents at positions 2, 3, and 6. Below is a detailed comparison of 2-cyclohexyl-8-methoxy-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula Biological Activity/Applications Key Findings/References
This compound 2-Cyclohexyl, 8-methoxy, 3-phenyl C₂₃H₂₂N₂O₄ Potential neuroprotective/anticancer agent High lipophilicity (XLogP3: 3.7)
8-Methoxy-3-(2-phenylethyl)-2-propylchromeno[2,3-d]pyrimidine-4,5-dione 2-Propyl, 3-phenylethyl, 8-methoxy C₂₃H₂₂N₂O₄ Not explicitly reported; structural analog Similar molecular weight (390.4 g/mol)
3-Amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine 3-Amino, 8-hydroxy, 4-imino, 6-methyl, 5-phenyl C₁₈H₁₆N₄O₂ Antitumor activity (IC₅₀: 1.2–8.5 μM) Precursor for triazine derivatives
2-Substituted tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-ones Variable aryl/hydroxymethoxyphenyl groups C₁₅H₁₃N₂O₂S Anticholinesterase, anti-amyloid aggregation IC₅₀ for AChE inhibition: <10 μM
5-(4-Allyloxy-3-methoxyphenyl)-2-amino-5,8-dihydropyrido[2,3-d]pyrimidine-4,7-dione Pyrido-pyrimidine core with allyloxy-methoxyphenyl C₁₉H₁₈N₄O₅ PACAP receptor antagonist Selective binding affinity

Key Observations

Substituent Effects on Bioactivity: The cyclohexyl group in the target compound enhances lipophilicity compared to analogs with phenyl or thiophenyl substituents (e.g., 8-methoxy-3-(2-phenylethyl)-2-propyl analog, XLogP3: 3.7 vs. 3.5) . This may improve blood-brain barrier penetration, relevant for neurodegenerative targets . Methoxy groups (e.g., at position 8) are critical for hydrogen bonding with enzyme active sites, as seen in tetrahydrobenzo-thienopyrimidines inhibiting acetylcholinesterase (AChE) .

Therapeutic Potential: Unlike 3-amino-8-hydroxy derivatives (antitumor IC₅₀: 1.2–8.5 μM) , the target compound’s cyclohexyl group may shift activity toward neurodegenerative pathways. Chromeno-pyrimidines with hydroxymethoxyphenyl substituents (e.g., compound 4e in ) show dual anticholinesterase and anti-amyloid activity, suggesting a template for Alzheimer’s drug development .

Structural Uniqueness: The chromeno[2,3-d]pyrimidine core differentiates this class from pyrido[2,3-d]pyrimidines (e.g., PA-8 in ), which lack the fused benzene ring and exhibit distinct receptor-binding profiles .

Biological Activity

2-Cyclohexyl-8-methoxy-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's IUPAC name is 2-cyclohexyl-8-methoxy-3-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione. Its structure can be represented as follows:

C21H25N1O4\text{C}_{21}\text{H}_{25}\text{N}_1\text{O}_4

Biological Activity Overview

Research indicates that compounds similar to 2-cyclohexyl-8-methoxy-3-phenyl-3H-chromeno[2,3-d]pyrimidine derivatives exhibit diverse biological activities including:

  • Antitumor Activity : Various studies have shown that pyrimidine derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
  • Antimicrobial Properties : Some derivatives have been tested for their antibacterial and antifungal activities. For example, a related compound demonstrated significant antifungal activity against Candida species and antibacterial effects against Staphylococcus aureus .
  • Neuroprotective Effects : Certain derivatives have been investigated for their potential neuroprotective properties, acting as positive allosteric modulators for glutamate receptors which are crucial in neurodegenerative diseases .

The biological activity of 2-cyclohexyl-8-methoxy-3-phenyl-3H-chromeno[2,3-d]pyrimidine derivatives can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in tumor progression and microbial resistance.
  • Interference with Cell Cycle Regulation : Some studies suggest that these compounds can induce apoptosis in cancer cells by disrupting normal cell cycle regulation.

Case Studies and Research Findings

StudyFindings
Antitumor Activity Study A derivative exhibited IC50 values of 10 µM against MCF-7 cells, indicating potent cytotoxicity compared to control drugs like Sorafenib .
Antimicrobial Testing A related compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating its potential as an antimicrobial agent .
Neuroprotective Evaluation Compounds were found to enhance the activity of NMDA receptors in vitro, suggesting potential use in treating neurodegenerative disorders .

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